PD173955

Descripción general

Descripción

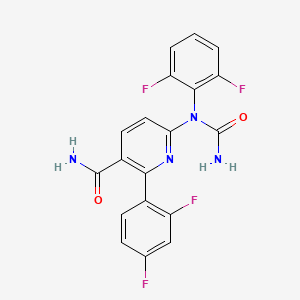

PD173955 es un inhibidor de molécula pequeña que se dirige al homólogo del oncogen viral de la leucemia murina de Abelson 1 (ABL1) y la familia Src de quinasas de tirosina. Se utiliza principalmente en la investigación científica para estudiar la inhibición de estas quinasas, que desempeñan funciones cruciales en varios procesos celulares, incluidos el crecimiento, la diferenciación y la supervivencia celular. This compound ha mostrado un potencial significativo en el tratamiento de la leucemia mieloide crónica y otros cánceres debido a su capacidad para inhibir la actividad de estas quinasas .

Aplicaciones Científicas De Investigación

PD173955 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: Se utiliza para estudiar la inhibición de las quinasas ABL1 y Src, que están implicadas en varios cánceres, incluida la leucemia mieloide crónica y el cáncer de mama

Estudios de señalización celular: This compound ayuda a comprender el papel de las quinasas de tirosina en las vías de señalización celular y su impacto en los procesos celulares.

Desarrollo de fármacos: Sirve como compuesto principal para desarrollar nuevos inhibidores dirigidos a quinasas de tirosina, contribuyendo al desarrollo de terapias contra el cáncer dirigidas.

Investigación biológica: This compound se utiliza para investigar los mecanismos moleculares subyacentes a las enfermedades relacionadas con la quinasa e identificar posibles objetivos terapéuticos.

Mecanismo De Acción

PD173955 ejerce sus efectos uniéndose al sitio de unión del trifosfato de adenosina (ATP) de las quinasas ABL1 y Src. Esta unión inhibe la actividad de la quinasa, previniendo la fosforilación de sustratos posteriores. La inhibición de estas quinasas interrumpe varios procesos celulares, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Los objetivos moleculares incluyen las quinasas ABL1 y Src, y las vías involucradas están relacionadas principalmente con el crecimiento, la diferenciación y la supervivencia celular .

Análisis Bioquímico

Biochemical Properties

PD173955 plays a crucial role in biochemical reactions by inhibiting specific tyrosine kinases. It interacts with enzymes such as ABL1 and Src family kinases, including Src, Yes, and Fyn. The nature of these interactions involves the binding of this compound to the ATP-binding site of these kinases, thereby preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cell lines, this compound has been shown to induce mitotic arrest, leading to the inhibition of cell proliferation. This compound affects cell signaling pathways by inhibiting the activity of Src and ABL1 kinases, which are involved in pathways regulating cell growth, differentiation, and survival. Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of these kinases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of tyrosine kinases such as ABL1 and Src. This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. This compound is particularly effective in targeting both active and inactive conformations of the ABL1 kinase, which contributes to its higher potency compared to other inhibitors like imatinib. This compound also inhibits the activity of Src family kinases, further disrupting cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the activity of target kinases without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on kinase activity. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can influence the bioavailability and efficacy of this compound. Additionally, this compound may affect metabolic flux and metabolite levels by inhibiting kinases that regulate metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes. This compound can accumulate in certain tissues, where it exerts its inhibitory effects on target kinases. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases such as Src and ABL1. Additionally, this compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications. These localization patterns are essential for the compound’s ability to effectively inhibit kinase activity and disrupt cellular signaling pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

PD173955 se sintetiza a través de un proceso de varios pasos que involucra la formación de un núcleo de pirido[2,3-d]pirimidina. Los pasos clave incluyen:

Formación del núcleo de pirido[2,3-d]pirimidina: Esto involucra la ciclización de precursores apropiados en condiciones controladas.

Reacciones de sustitución: Introducción de sustituyentes como el grupo anilino tiometilo y diclorofenilo a través de reacciones de sustitución nucleofílica.

Purificación: El producto final se purifica mediante técnicas como la recristalización o la cromatografía para alcanzar la pureza deseada

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar las rutas sintéticas mencionadas anteriormente. Esto incluiría optimizar las condiciones de reacción, usar reactivos de grado industrial y emplear técnicas de purificación a gran escala para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

PD173955 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución nucleofílica se utilizan comúnmente para introducir diferentes sustituyentes en el núcleo de pirido[2,3-d]pirimidina

Reactivos y condiciones comunes

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para estudiar la relación estructura-actividad y mejorar la eficacia del compuesto .

Comparación Con Compuestos Similares

PD173955 a menudo se compara con otros inhibidores de quinasas de tirosina como imatinib (también conocido como STI-571 o Gleevec) y PD180970. Estos son algunos puntos clave de comparación:

PD180970: this compound y PD180970 están relacionados estructuralmente y ambos inhiben el crecimiento celular dependiente de Bcr-Abl.

Lista de compuestos similares

- Imatinib (STI-571, Gleevec)

- PD180970

- Dasatinib

- Nilotinib

This compound destaca por su mayor potencia y capacidad para dirigirse a múltiples conformaciones de quinasa, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo de fármacos .

Propiedades

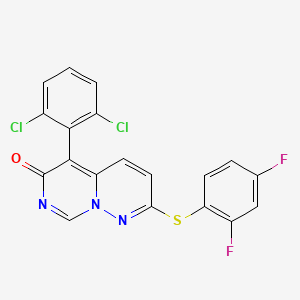

IUPAC Name |

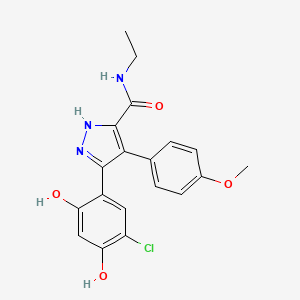

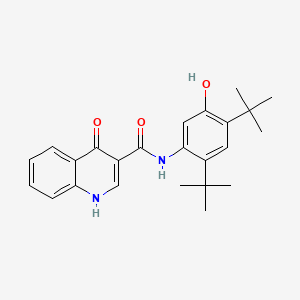

6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAARYSWULJUGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332241 | |

| Record name | PD173955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260415-63-2 | |

| Record name | PD173955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/structure/B1684369.png)